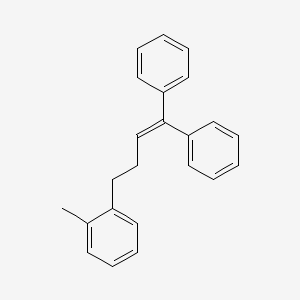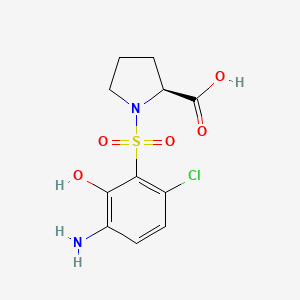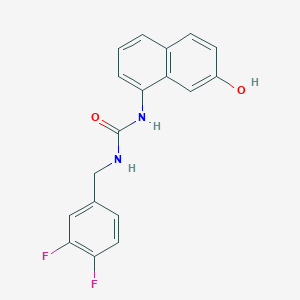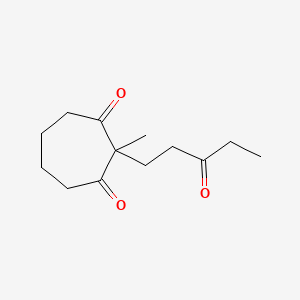
2-(4,4-Diphenyl-3-butenyl)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-Diphenyl-3-butenyl)toluene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a toluene moiety substituted with a 4,4-diphenyl-3-butenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Diphenyl-3-butenyl)toluene typically involves multi-step organic reactions. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with ethyl acetoacetate to form a tertiary alcohol intermediate. This intermediate is then subjected to deprotection under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,4-Diphenyl-3-butenyl)toluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the toluene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(4,4-Diphenyl-3-butenyl)toluene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s aromatic and butenyl groups may enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Diphenyl-3-buten-2-one: This compound shares the diphenyl-butenyl structure but differs in the presence of a ketone group instead of a toluene moiety
4-(4,4-Diphenyl-3-butenyl)-2-piperazinecarboxylic acid dihydrochloride: This derivative contains a piperazine ring and is used in pharmaceutical applications.
Uniqueness
2-(4,4-Diphenyl-3-butenyl)toluene is unique due to its specific combination of aromatic and aliphatic features, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
649556-14-9 |
|---|---|
Fórmula molecular |
C23H22 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-(4,4-diphenylbut-3-enyl)-2-methylbenzene |
InChI |
InChI=1S/C23H22/c1-19-11-8-9-12-20(19)17-10-18-23(21-13-4-2-5-14-21)22-15-6-3-7-16-22/h2-9,11-16,18H,10,17H2,1H3 |
Clave InChI |
YDZHJFUJZXEDDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CCC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15170657.png)



![4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15170677.png)
![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B15170682.png)
![Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-](/img/structure/B15170690.png)
![2-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B15170694.png)



![1,1'-Dimethoxy-9,9'-spirobi[xanthene]](/img/structure/B15170728.png)

